molecular formula C23H35O3P B14360060 Dihexyl [(naphthalen-1-yl)methyl]phosphonate CAS No. 93174-88-0

Dihexyl [(naphthalen-1-yl)methyl]phosphonate

Cat. No.: B14360060
CAS No.: 93174-88-0
M. Wt: 390.5 g/mol
InChI Key: AONAJBLMHWKOJU-UHFFFAOYSA-N
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Description

Dihexyl [(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl [(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalen-1-ylmethyl chloride with dihexyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dihexyl [(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexyl [(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of dihexyl [(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(naphthalen-1-yl)methyl]phosphonate
  • Dimethyl [(naphthalen-1-yl)methyl]phosphonate
  • Dibutyl [(naphthalen-1-yl)methyl]phosphonate

Uniqueness

Dihexyl [(naphthalen-1-yl)methyl]phosphonate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .

Properties

CAS No.

93174-88-0

Molecular Formula

C23H35O3P

Molecular Weight

390.5 g/mol

IUPAC Name

1-(dihexoxyphosphorylmethyl)naphthalene

InChI

InChI=1S/C23H35O3P/c1-3-5-7-11-18-25-27(24,26-19-12-8-6-4-2)20-22-16-13-15-21-14-9-10-17-23(21)22/h9-10,13-17H,3-8,11-12,18-20H2,1-2H3

InChI Key

AONAJBLMHWKOJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCCCCCC

Origin of Product

United States

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